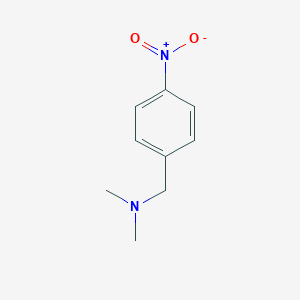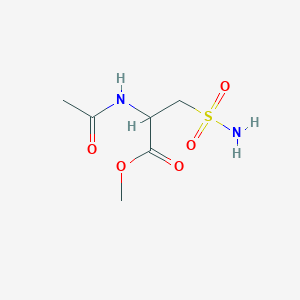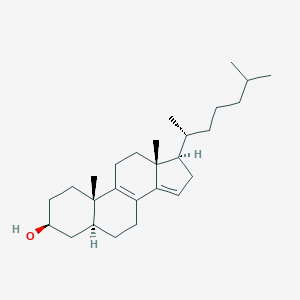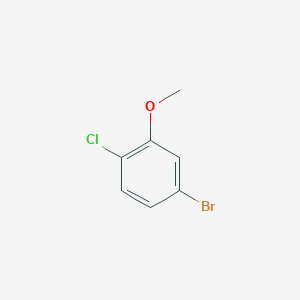
1-Phenylpyrrolidin-3-amine
説明
“1-Phenylpyrrolidin-3-amine” is a compound with the linear formula C10H14N2 . It has a molecular weight of 162.23 . This compound is typically stored at room temperature in an inert atmosphere and kept in a dark place .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “1-Phenylpyrrolidin-3-amine”, can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The specific synthesis process for “1-Phenylpyrrolidin-3-amine” is not explicitly mentioned in the available resources.
Molecular Structure Analysis
The molecular structure of “1-Phenylpyrrolidin-3-amine” consists of a pyrrolidine ring attached to a phenyl group . The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom .
Chemical Reactions Analysis
While specific chemical reactions involving “1-Phenylpyrrolidin-3-amine” are not detailed in the available resources, pyrrolidine derivatives are known to participate in various chemical reactions. For instance, they can undergo reactions involving the nitrogen atom or the carbon atoms in the pyrrolidine ring .
Physical And Chemical Properties Analysis
“1-Phenylpyrrolidin-3-amine” is a liquid at room temperature . Other physical and chemical properties such as density, boiling point, refractive index, and logP are not explicitly mentioned in the available resources .
科学的研究の応用
Medicinal Chemistry
1-Phenylpyrrolidin-3-amine: plays a significant role in medicinal chemistry due to its structural similarity to pyrrolidine, a common feature in bioactive molecules . Its potential applications include:
Pharmacology
The pharmacological implications of 1-Phenylpyrrolidin-3-amine are vast, including:
- Anticancer Research : Derivatives of pyrrolidine have been studied for their anticancer properties, suggesting that this compound could also be investigated for similar uses .
- Signal Pathway Modulation : It may modulate crucial signaling pathways in cancer cells, providing insights into novel treatment strategies .
Organic Synthesis
1-Phenylpyrrolidin-3-amine: can contribute to organic synthesis by:
- Building Block : Acting as a precursor or intermediate in the synthesis of complex organic molecules .
Chemical Engineering
In chemical engineering, the compound could be used for:
- Sensor Development : Due to its reactive amine groups, it could be used in the development of chemical sensors for environmental monitoring or process control .
Materials Science
Lastly, in materials science, 1-Phenylpyrrolidin-3-amine might find applications in:
Safety and Hazards
将来の方向性
While specific future directions for “1-Phenylpyrrolidin-3-amine” are not detailed in the available resources, the pyrrolidine scaffold is of great interest in drug discovery due to its versatility . This suggests potential future research directions in the design of new pyrrolidine compounds with different biological profiles .
作用機序
Target of Action
1-Phenylpyrrolidin-3-amine is a chemical analog of the natural antifungal compound pyrrolnitrin . The primary targets of this compound are fungal hybrid histidine kinases (HHKs) . HHKs are key components of the osmotic signal transduction pathway in fungi .
Mode of Action
The compound interacts with its targets by binding to the class III HHKs . This binding mimics an osmotic stress, leading to the activation of the Os-2/Hog1 MAPK . This activation triggers multiple downstream reactions, such as activation of H±ATPase, K±influx, and glycerol biosynthesis, leading to increased intracellular turgor .
Biochemical Pathways
The activation of the osmotic signal transduction pathway by 1-Phenylpyrrolidin-3-amine leads to a series of biochemical changes. These include membrane hyperpolarization, changes in carbon metabolism, and the accumulation of metabolites . These changes result in hyphal swelling and burst .
Result of Action
The result of the action of 1-Phenylpyrrolidin-3-amine is the disruption of normal fungal cell function. The changes in membrane potential and metabolism, along with the accumulation of metabolites, lead to hyphal swelling and eventually cell burst . This effectively inhibits the growth of the fungus.
Action Environment
The action, efficacy, and stability of 1-Phenylpyrrolidin-3-amine can be influenced by various environmental factors. For instance, the compound’s activity was found to be stable for 30 days in the soil but sensitive to light decomposition . Therefore, the environment in which the compound is used can significantly impact its effectiveness.
特性
IUPAC Name |
1-phenylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-9-6-7-12(8-9)10-4-2-1-3-5-10/h1-5,9H,6-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMJIPNTKASYFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464663 | |
| Record name | 1-phenylpyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylpyrrolidin-3-amine | |
CAS RN |
18471-41-5 | |
| Record name | 1-Phenyl-3-pyrrolidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18471-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-phenylpyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylpyrrolidin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B101530.png)







